p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) involves several steps. The synthetic routes typically include the reaction of p-formophenetidide with ethylthio cyanate under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring safety and environmental regulations are met.
Analyse Chemischer Reaktionen
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
p-Formophenetidide,1-cyano-N-ethylthio-(7ci,8ci) can be compared with other similar compounds, such as:
p-Formophenetidide: Lacks the cyano and ethylthio groups, resulting in different chemical properties and reactivity.
1-cyano-N-ethylthio compounds: These compounds share the cyano and ethylthio groups but differ in the rest of the molecular structure, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H14N2OS |
---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
1-cyano-N-(4-ethoxyphenyl)-N-ethylmethanethioamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-14(12(16)9-13)10-5-7-11(8-6-10)15-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
MFKUMHHQGQNDTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.